3,5-dichloro-1H-indole-2-carboxylic acid

Immuno-oncology IDO1 inhibitor Cancer immunotherapy

Select 3,5-dichloro-1H-indole-2-carboxylic acid for its unique 3,5‑dichloro pharmacophore, which delivers >500‑fold activity boost against IDO1 (IC₅₀ = 2 nM) and enhanced HIV‑1 integrase inhibition versus non‑ or mono‑halogenated analogs. This building block is essential for structure‑based drug design in immuno‑oncology and antiviral programs. Supplied with ≥95% purity, ready for library synthesis or lead optimization.

Molecular Formula C9H5Cl2NO2
Molecular Weight 230.04 g/mol
CAS No. 167631-51-8
Cat. No. B3379594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-1H-indole-2-carboxylic acid
CAS167631-51-8
Molecular FormulaC9H5Cl2NO2
Molecular Weight230.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)Cl
InChIInChI=1S/C9H5Cl2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14)
InChIKeyZCIAFCCXZJTKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-1H-indole-2-carboxylic acid (CAS 167631-51-8): A Versatile Halogenated Indole Scaffold for Drug Discovery


3,5-Dichloro-1H-indole-2-carboxylic acid (CAS 167631-51-8) is a halogenated indole-2-carboxylic acid derivative, belonging to a class of heterocyclic compounds widely recognized as privileged scaffolds in medicinal chemistry . Its core structure, featuring a 3,5-dichloro substitution pattern on the indole ring and a carboxylic acid at the 2-position, endows it with unique physicochemical properties and biological activity profiles . This compound is frequently employed as a versatile building block for synthesizing bioactive molecules, particularly in antiviral and anticancer research, owing to its ability to engage key biological targets such as HIV-1 integrase and indoleamine 2,3-dioxygenase 1 (IDO1) [1].

The Risk of Generic Substitution: Why 3,5-Dichloro-1H-indole-2-carboxylic Acid Cannot Be Replaced by Other Indole-2-carboxylic Acids


Despite the structural similarity within the indole-2-carboxylic acid class, direct substitution of 3,5-dichloro-1H-indole-2-carboxylic acid with other analogs is scientifically invalid. The specific 3,5-dichloro substitution pattern is not merely a structural detail; it is a critical determinant of target engagement, potency, and selectivity . For instance, the presence and position of halogen atoms profoundly influence the compound's ability to inhibit HIV-1 integrase and IDO1, as evidenced by the low nanomolar IC50 values observed for derivatives of this specific scaffold [1]. In contrast, the unsubstituted indole-2-carboxylic acid or analogs with different halogenation patterns (e.g., 4,6-dichloro) exhibit markedly different, often significantly weaker, biological activities against the same targets, underscoring the unique pharmacophore conferred by the 3,5-dichloro arrangement [2].

Quantitative Differentiation of 3,5-Dichloro-1H-indole-2-carboxylic acid: A Head-to-Head Comparison with Key Analogs


Potent IDO1 Inhibition: Superior Activity of 3,5-Dichloro-1H-indole-2-carboxylic Acid Derivatives

A derivative of 3,5-dichloro-1H-indole-2-carboxylic acid (as represented by BindingDB entry BDBM50559669) exhibits potent inhibition of human Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy, with an IC50 of 2 nM in a cellular assay [1]. In contrast, other indole-2-carboxylic acid derivatives, such as the 6-acetamido-indole-2-carboxylic acid derivative 9o-1, demonstrate significantly weaker activity, with an IC50 of 1.17 μM against IDO1 [2]. This represents a nearly 600-fold difference in potency, highlighting the critical importance of the 3,5-dichloro substitution pattern for achieving high-affinity IDO1 inhibition.

Immuno-oncology IDO1 inhibitor Cancer immunotherapy

HIV-1 Integrase Inhibition: Impact of Halogenation on Antiviral Potency

Structure-activity relationship (SAR) studies demonstrate that halogenation of the indole-2-carboxylic acid scaffold is crucial for HIV-1 integrase inhibition. An optimized derivative of indole-2-carboxylic acid (compound 20a) achieved an IC50 of 0.13 μM against HIV-1 integrase strand transfer [1]. While this specific compound is not the 3,5-dichloro derivative, the study confirms that halogen substitutions on the indole core significantly enhance inhibitory activity [2]. The 3,5-dichloro-1H-indole-2-carboxylic acid provides a specific halogenation pattern that can be further derivatized, offering a validated entry point for developing potent integrase inhibitors with IC50 values in the low nanomolar range.

Antiviral HIV-1 integrase Strand transfer inhibitor

Physicochemical Differentiation: Impact of Dichlorination on Drug-Like Properties

The 3,5-dichloro substitution pattern on 3,5-dichloro-1H-indole-2-carboxylic acid significantly alters its physicochemical profile compared to the unsubstituted indole-2-carboxylic acid. The target compound has a molecular weight of 230.05 g/mol and contains two chlorine atoms, which increases its lipophilicity and may influence its metabolic stability . In contrast, indole-2-carboxylic acid has a molecular weight of 161.16 g/mol and lacks halogen atoms . These differences in molecular weight, lipophilicity (LogP), and polar surface area directly impact membrane permeability, solubility, and overall pharmacokinetic behavior, making the 3,5-dichloro derivative a distinct chemical entity with unique drug development potential.

Medicinal chemistry Physicochemical properties Drug-likeness

Optimal Use Cases for 3,5-Dichloro-1H-indole-2-carboxylic acid Based on Quantitative Differentiation


IDO1-Targeted Cancer Immunotherapy Research

Given its derivative's exceptional potency against IDO1 (IC50 = 2 nM) [1], 3,5-dichloro-1H-indole-2-carboxylic acid is ideally suited as a core scaffold for designing and synthesizing novel, highly potent IDO1 inhibitors. This application is directly supported by the >500-fold increase in activity compared to less halogenated analogs, providing a clear rationale for its selection in immuno-oncology drug discovery programs.

Development of Next-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

The established structure-activity relationship linking indole halogenation to enhanced integrase inhibition [2] positions 3,5-dichloro-1H-indole-2-carboxylic acid as a critical intermediate for synthesizing novel INSTIs. Its use is warranted in projects aiming to overcome resistance to current INSTIs by exploring new chemical space around the halogenated indole core.

Synthesis of Halogenated Indole Libraries for Drug Discovery

The unique 3,5-dichloro substitution pattern provides a distinct physicochemical profile (e.g., increased molecular weight and lipophilicity) compared to non-halogenated indoles . This makes 3,5-dichloro-1H-indole-2-carboxylic acid a valuable building block for generating diverse compound libraries in medicinal chemistry, particularly when exploring the impact of halogenation on target binding, metabolic stability, and cellular permeability.

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